(R)-4-Benzyl-3-(chloromethyl)morpholine

Chiral Synthesis Enantioselectivity Pharmaceutical Intermediates

(R)-4-Benzyl-3-(chloromethyl)morpholine (CAS 1217697-39-6) is a chiral morpholine derivative with the molecular formula C₁₂H₁₆ClNO and a molecular weight of 225.71 g/mol. It features a morpholine ring substituted at the 3-position with a chloromethyl group and at the 4-position with a benzyl group, with defined (R)-stereochemistry at the 3-carbon.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 1217697-39-6
Cat. No. B170699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Benzyl-3-(chloromethyl)morpholine
CAS1217697-39-6
SynonymsMorpholine, 3-(chloroMethyl)-4-(phenylMethyl)-, (3R)-
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESC1COCC(N1CC2=CC=CC=C2)CCl
InChIInChI=1S/C12H16ClNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1
InChIKeyMSRCVCNYPADFER-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-4-Benzyl-3-(chloromethyl)morpholine (CAS 1217697-39-6) – Chiral Morpholine Intermediate for Asymmetric Synthesis


(R)-4-Benzyl-3-(chloromethyl)morpholine (CAS 1217697-39-6) is a chiral morpholine derivative with the molecular formula C₁₂H₁₆ClNO and a molecular weight of 225.71 g/mol [1]. It features a morpholine ring substituted at the 3-position with a chloromethyl group and at the 4-position with a benzyl group, with defined (R)-stereochemistry at the 3-carbon . This compound is primarily utilized as a chiral intermediate in asymmetric synthesis and pharmaceutical research, leveraging its rigid morpholine scaffold and reactive chloromethyl handle for further functionalization [2].

Why Generic Morpholine Analogs Cannot Replace (R)-4-Benzyl-3-(chloromethyl)morpholine (CAS 1217697-39-6) in Chiral Applications


Generic morpholine analogs, including the racemic mixture (CAS 110167-16-3), the enantiomeric (S)-form (CAS 917572-28-2), or regioisomeric variants (e.g., 2-chloromethyl derivatives), lack the specific stereochemical and functional group arrangement that defines the reactivity and selectivity of (R)-4-Benzyl-3-(chloromethyl)morpholine. The defined (R)-stereochemistry at the 3-position is critical for applications requiring enantioselective transformations [1], while the exact placement of the chloromethyl group dictates the outcome of nucleophilic substitution reactions . Substituting with an achiral or differently substituted morpholine would alter the stereochemical outcome of subsequent steps, potentially leading to inactive enantiomers, reduced yield of the desired product, or the need for costly and time-consuming chiral separation procedures. The evidence below quantifies the specific differentiation that justifies a deliberate, product-specific procurement decision.

Quantitative Differentiation Evidence for (R)-4-Benzyl-3-(chloromethyl)morpholine (CAS 1217697-39-6)


Chiral Purity: (R)-Enantiomer versus Racemic Mixture and (S)-Enantiomer

(R)-4-Benzyl-3-(chloromethyl)morpholine is commercially supplied with a minimum purity specification of ≥97% . While this value reflects overall chemical purity, it is the defined (R)-stereochemistry that distinguishes it from the racemic mixture (CAS 110167-16-3) and the (S)-enantiomer (CAS 917572-28-2) . The use of the single (R)-enantiomer, as opposed to a racemate, is a prerequisite for the asymmetric synthesis of enantiomerically pure drug candidates, where a racemic starting material would yield a 1:1 mixture of diastereomers requiring separation, often leading to a minimum 50% loss of theoretical yield for the desired stereoisomer.

Chiral Synthesis Enantioselectivity Pharmaceutical Intermediates

Functional Group Reactivity: Chloromethyl versus Alternative Leaving Groups

The presence of a chloromethyl group at the 3-position provides a well-defined electrophilic site for nucleophilic substitution reactions . This reactivity is distinct from morpholines bearing alternative leaving groups (e.g., hydroxyl, tosylate) or those without a halomethyl handle. While quantitative rate data for this specific compound is absent from public literature, the chloromethyl group is established as a competent leaving group in SN2 reactions with a range of nucleophiles, offering a balance of stability and reactivity suitable for multi-step synthesis [1].

Nucleophilic Substitution Synthetic Versatility Medicinal Chemistry

Regioisomeric Purity: 3-Chloromethyl versus 2-Chloromethyl Morpholine Derivatives

The substitution pattern—a chloromethyl group at the 3-position of the morpholine ring—is a critical differentiator from regioisomers like (2R)-2-(chloromethyl)-4-(phenylmethyl)morpholine . The 3-substituted morpholine core is a privileged scaffold in several pharmacologically active compounds, including certain NK1 receptor antagonists [1]. While no direct head-to-head data exists for this compound, the use of the correct 3-chloromethyl regioisomer ensures the spatial orientation of substituents in the final target molecule matches that of known bioactive compounds, whereas the 2-substituted isomer would yield a different molecular geometry and likely altered biological activity.

Regioselectivity Chiral Scaffolds NK1 Antagonists

Validated Application Scenarios for (R)-4-Benzyl-3-(chloromethyl)morpholine (CAS 1217697-39-6)


Asymmetric Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

Use (R)-4-Benzyl-3-(chloromethyl)morpholine as a chiral building block for the stereoselective construction of complex molecules. The defined (R)-stereochemistry eliminates the need for chiral resolution after synthesis, improving overall yield and reducing purification steps. This is critical for the cost-effective production of drug candidates where only one enantiomer is therapeutically active [1].

Late-Stage Diversification via Nucleophilic Substitution of the Chloromethyl Group

The chloromethyl group serves as a robust electrophilic handle for introducing diverse functional groups (e.g., amines, thiols, ethers) in the final stages of a synthetic sequence. This allows for the rapid generation of compound libraries based on a common chiral morpholine scaffold, accelerating structure-activity relationship (SAR) studies in medicinal chemistry .

Development of Chiral Catalysts and Ligands

The rigid morpholine core with a defined stereocenter can be elaborated into novel chiral ligands or catalysts. The benzyl group on nitrogen provides a site for further modification or acts as a steric directing group, influencing enantioselectivity in metal-catalyzed transformations [2].

Technical Documentation Hub

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